molecular formula C17H29BO2Si B8051110 Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane

Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane

Cat. No.: B8051110
M. Wt: 304.3 g/mol
InChI Key: DYFHHTQWUAYBCU-UHFFFAOYSA-N
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Description

Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane is a chemical compound with the molecular formula C17H29BO2Si. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane typically involves the reaction of a phenylboronic acid derivative with a trimethylsilyl reagent. One common method is the palladium-catalyzed cross-coupling reaction, where the phenylboronic acid derivative is coupled with a trimethylsilyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the trimethylsilyl group. These functional groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane is unique due to its specific structural arrangement, which combines a boron-containing dioxaborolane ring with a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFHHTQWUAYBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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